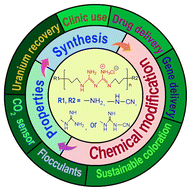Poly(hexamethylene biguanide) hydrochloride (PHMB)-based materials: synthesis, modification, properties, determination, and application
Polymer Chemistry Pub Date: 2023-11-21 DOI: 10.1039/D3PY01148H
Abstract
As one of the major derivatives of biguanides, poly(hexamethylene biguanide) hydrochloride (PHMB) is a well-known commercially available polycationic antiseptic and disinfectant. PHMB is the hydrochloride salt of an amino polymer composed of an average of 12–16 biguanide groups separated by hydrophobic hexamethylene segments in the main chain. As a result, PHMB combines the advantageous characteristics of the biguanide group and polymeric polyelectrolyte. Currently, PHMB is regarded as a versatile biguanide-containing cationic polyelectrolyte, thus having a wide range of application prospects such as photoelectrical devices, gene delivery, clean coloration, CO2 capture, and uranium recovery, as well as the well-accepted antimicrobial behavior. More interestingly, PHMB exhibits a remarkable ability to overcome charge screening limitations caused by inorganic salts when used for flocculating wastewater. Even though PHMB has been extensively reviewed in terms of its antimicrobial/antiviral activity and clinical applications over the past few decades, a comprehensive review on the synthesis, modification strategies, quantitative determination, and applications of PHMB in recent years is still lacking. Herein, we for the first time present a timely review to give a panoramic view of PHMB covering these aspects. The review article presented here may shed light on a more rational exploration of PHMB-based materials for various applications.


Recommended Literature
- [1] First series of mixed (PIII, SeIV)-heteroatomoriented rare-earth-embedded polyoxotungstates containing distinct building blocks†
- [2] Gas sensing with heterostructures based on two-dimensional nanostructured materials: a review
- [3] A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids
- [4] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
- [5] Correction: Mono- and tri-ester hydrogenolysis using tandem catalysis. Scope and mechanism
- [6] Using core-hole reference states for calculating X-ray photoelectron and emission spectra
- [7] Contents list
- [8] Structural and chemical interplay between nano-active and encapsulation materials in a core–shell SnO2@MXene lithium ion anode system†
- [9] Engineering of porous π-stacked solids using mechanochemistry
- [10] Microfluidic integration of substantially round glass capillaries for lateral patch clamping on chip

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 16817-43-9









